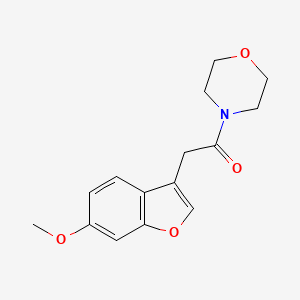
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDP is a heterocyclic compound that contains a pyridine ring and a thiophene ring. The compound has been synthesized using different methods, and its properties and applications have been extensively studied.
Scientific Research Applications
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has been studied for its potential applications in different fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has been investigated for its anticancer, antifungal, and antibacterial properties. (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has been shown to inhibit the growth of cancer cells and to have a synergistic effect when combined with other anticancer drugs. In material science, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has been used as a building block for the synthesis of organic semiconductors and polymers. In organic synthesis, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has been used as a versatile intermediate for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has been shown to have different biochemical and physiological effects depending on the concentration and the target molecule. (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has been shown to induce apoptosis, a programmed cell death, in cancer cells. (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane. In addition, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has been shown to affect the release of neurotransmitters in the brain, leading to changes in behavior and mood.
Advantages and Limitations for Lab Experiments
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has several advantages for lab experiments, including its high yield and purity, its stability, and its versatility as an intermediate for the synthesis of other compounds. However, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone also has some limitations, including its toxicity at high concentrations, its limited solubility in some solvents, and its potential side effects on living organisms.
Future Directions
The potential applications of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone in different fields suggest several future directions for research. In medicinal chemistry, future studies could focus on the development of more potent and selective anticancer, antifungal, and antibacterial agents based on (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone. In material science, future studies could focus on the synthesis of new organic semiconductors and polymers using (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone as a building block. In organic synthesis, future studies could focus on the development of new synthetic routes and strategies for the synthesis of heterocyclic compounds using (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone as an intermediate.
Synthesis Methods
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone can be synthesized using different methods, including the Hantzsch reaction, the Gewald reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or ammonium acetate in the presence of a catalyst. The Gewald reaction involves the reaction of a ketone, an α-haloketone, and a thiourea in the presence of a base. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. The synthesis method used depends on the availability of starting materials and the desired yield and purity of the product.
properties
IUPAC Name |
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c18-16(15-8-11-19-12-15)17-9-6-14(7-10-17)13-4-2-1-3-5-13/h1-6,8,11-12H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJOSMRDGJRKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)





![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)



![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7480616.png)
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7480618.png)
![N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7480621.png)